Orthogonal Reactivity: Chemoselective Suzuki Coupling Enabled by Dual Halogenation
2-Bromo-5-chlorobenzonitrile exhibits orthogonal reactivity due to the presence of both a C–Br and a C–Cl bond. In palladium-catalyzed Suzuki-Miyaura couplings, the C–Br bond undergoes oxidative addition preferentially under mild conditions, leaving the C–Cl bond intact for subsequent functionalization . This allows for the sequential, site-selective introduction of two different aryl/heteroaryl groups, a capability not possible with mono-halogenated analogs such as 2-chlorobenzonitrile or 4-bromobenzonitrile [1].
| Evidence Dimension | Relative reactivity in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | C–Br bond reacts preferentially; C–Cl bond remains inert under mild conditions |
| Comparator Or Baseline | 2-Chlorobenzonitrile: only C–Cl bond (lower reactivity, requires harsher conditions). 4-Bromobenzonitrile: only C–Br bond (no orthogonal handle). |
| Quantified Difference | Qualitative; established class-level principle for aryl bromides vs. aryl chlorides in Pd catalysis [2]. |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling, mild conditions |
Why This Matters
Enables sequential, programmable synthesis of unsymmetrical biaryl architectures, increasing synthetic efficiency and reducing step count.
- [1] Kuujia. Cas no 57381-37-0 (2-Bromo-5-chlorobenzonitrile). View Source
- [2] Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed. 2002, 41, 4176–4211. View Source
